molecular formula C6H8BF3N2O2 B3011741 (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid CAS No. 2287228-20-8

(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

Cat. No. B3011741
CAS RN: 2287228-20-8
M. Wt: 207.95
InChI Key: ONQLQTCDZMHNEU-UHFFFAOYSA-N
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Description

The compound "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the trifluoromethyl group and the boronic acid moiety suggests that this compound could be of interest in various chemical reactions, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds in organic synthesis .

Synthesis Analysis

The synthesis of related pyrazoleboronic acids typically involves lithiation-boronation protocols, where a bromopyrazole precursor is lithiated and then reacted with a boron source to introduce the boronic acid group . Additionally, the synthesis of trifluoromethyl-substituted pyrazolylboronic esters has been achieved through similar methods, indicating that the synthesis of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" could follow a comparable pathway .

Molecular Structure Analysis

The molecular structure of pyrazoleboronic acids is characterized by the presence of a boron atom connected to two hydroxyl groups, forming the boronic acid moiety. This functional group is known for its ability to form reversible covalent bonds with diols, which is a key feature in its reactivity. The trifluoromethyl group is a strong electron-withdrawing group that can influence the electronic properties of the pyrazole ring and potentially stabilize the boron center .

Chemical Reactions Analysis

Pyrazoleboronic acids are versatile intermediates in organic synthesis. They can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with various aryl and heteroaryl halides . The trifluoromethyl group can enhance the electrophilic character of the boronic acid, making it more reactive in these coupling reactions. Additionally, the presence of the ethyl group on the pyrazole ring could influence the steric and electronic properties of the compound, affecting its reactivity in catalytic cycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid" would likely be influenced by the trifluoromethyl and

Scientific Research Applications

Synthesis and Structural Characterization

One significant application of compounds related to (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid is in the field of synthesis and structural characterization. For instance, Durka et al. (2015) detailed the synthesis of a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids. These compounds, including derivatives of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, were characterized using NMR spectroscopy and X-ray crystallography, demonstrating their potential in the development of novel chemical entities (Durka et al., 2015).

Catalytic Applications

In the realm of catalysis, a novel ethyl and boron sulfonic acid-based bifunctional periodic mesoporous organosilica was synthesized and characterized by Norouzi et al. (2018). This study shows the versatility of boronic acid derivatives, including those similar to (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, in the development of efficient nanocatalysts for organic synthesis (Norouzi et al., 2018).

Biomimetic CO2 Hydration Activity

An intriguing application of boronic acids, including derivatives of (1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid, is in biomimetic CO2 hydration activity. Verma et al. (2021) explored the CO2 hydration activities of various boronic acids using density functional theory calculations. This study illustrates the potential of boronic acids in carbon capture technologies and as catalysts for environmental applications (Verma et al., 2021).

Synthesis of Complex Organic Molecules

(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid and its derivatives also find application in the synthesis of complex organic molecules. For example, the synthesis of Pinacol 1-Methyl-1H-pyrazole-5-boronate, a related compound, was described by Zhang Yu-jua (2013). This study highlights the use of these compounds as intermediates in the synthesis of biologically active compounds, showcasing their versatility in pharmaceutical and organic chemistry (Zhang Yu-jua, 2013).

properties

IUPAC Name

[1-ethyl-3-(trifluoromethyl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BF3N2O2/c1-2-12-3-4(7(13)14)5(11-12)6(8,9)10/h3,13-14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQLQTCDZMHNEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1C(F)(F)F)CC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)boronic acid

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